molecular formula C14H11NO4 B6321673 2-(2-Methylphenyl)-4-nitrobenzoic acid CAS No. 191103-88-5

2-(2-Methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6321673
CAS No.: 191103-88-5
M. Wt: 257.24 g/mol
InChI Key: FKWGNJRTNLXASE-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a methyl group at the ortho position and a nitro group at the para position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by further chemical modifications. One common method includes:

    Nitration: 2-Methylbenzoic acid is treated with a nitrating mixture (usually concentrated nitric acid and sulfuric acid) to introduce the nitro group at the para position.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Major Products

    Reduction: 2-(2-Methylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl 2-(2-methylphenyl)-4-nitrobenzoate, ethyl 2-(2-methylphenyl)-4-nitrobenzoate, etc.

Scientific Research Applications

2-(2-Methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the methyl group, which affects its steric and electronic properties.

    2-(2-Methylphenyl)-4-aminobenzoic acid: The reduced form of 2-(2-Methylphenyl)-4-nitrobenzoic acid, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the methyl and nitro groups on the aromatic ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGNJRTNLXASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634066
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191103-88-5
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-2-(2-methylphenyl)benzoic acid methyl ester, prepared as in Example 178A, was saponified using aqueous NaOH—CH3OH to give 4-nitro-2-(2-methylphenyl)benzoic acid; HRMS calcd for C14H11NO4 257.0688, obsd 257.0699.
Name
4-Nitro-2-(2-methylphenyl)benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOH CH3OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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